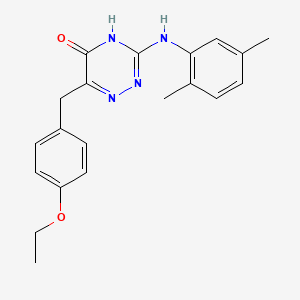

3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

3-((2,5-Dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS: 905765-16-4) is a triazinone derivative with the molecular formula C20H22N4O4 and a molecular weight of 382.4 g/mol. Its structure features a 1,2,4-triazin-5(4H)-one core substituted at the 3-position with a 2,5-dimethylphenylamino group and at the 6-position with a 4-ethoxybenzyl moiety.

Properties

IUPAC Name |

3-(2,5-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-4-26-16-9-7-15(8-10-16)12-18-19(25)22-20(24-23-18)21-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMGSZWYKSXSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of triazines known for various pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The process includes:

- Formation of the Triazine Ring : Cyclization using reagents like cyanuric chloride.

- Substitution Reactions : Introduction of the 2,5-dimethylphenylamino and 4-ethoxybenzyl groups through nucleophilic substitution reactions.

Antitumor Activity

Several studies have indicated that triazine derivatives exhibit significant antitumor activity. For instance, research focusing on similar compounds has shown that modifications in the triazine structure can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazine A | MCF-7 (Breast) | 15.3 | Apoptosis induction |

| Triazine B | HeLa (Cervical) | 10.1 | Cell cycle arrest |

| This compound | A549 (Lung) | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been extensively studied. Compounds similar to this compound have demonstrated broad-spectrum activity against bacteria and fungi.

Case Study : A study evaluated the antimicrobial efficacy of several triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial activity significantly.

Anti-inflammatory Activity

The anti-inflammatory potential of triazines has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that compounds with similar structures can reduce inflammation in in vitro models.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes related to cancer progression or microbial metabolism.

- Receptor Modulation : Binding to receptors that regulate cell signaling pathways associated with inflammation and tumor growth.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. In contrast, halogenated analogs (e.g., fluorine, chlorine) exhibit electron-withdrawing effects, which may enhance binding to biological targets like enzymes .

- Steric Effects : The 2,5-dimethylphenyl group introduces steric hindrance, which may limit metabolic degradation compared to unsubstituted or smaller substituents .

Physicochemical and Metabolic Properties

- Acidity: Triazinone derivatives’ pKa values are influenced by substituents. For example, 4,5-dihydro-1H-1,2,4-triazol-5-one analogs exhibited pKa ranges of 8.5–10.2 in non-aqueous solvents, with electron-withdrawing groups lowering pKa . The target compound’s ethoxy group may result in a higher pKa compared to halogenated analogs, affecting ionization and solubility.

- Metabolism: Metribuzin (a triazinone herbicide) undergoes deamination and oxidation to form metabolites like 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one . The target compound’s dimethylphenyl and ethoxy groups may slow oxidative metabolism, extending half-life in biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between amino-triazole derivatives and substituted benzaldehydes. Key steps include:

- Step 1 : Reacting 3-amino-1,2,4-triazole with 4-ethoxybenzyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 6–8 hours to form the triazine core .

- Step 2 : Introducing the 2,5-dimethylphenyl amino group via nucleophilic substitution using Pd-catalyzed cross-coupling or direct amination in THF at reflux .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics, while temperature >100°C may degrade sensitive substituents . Yields range from 45–70% after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this triazine derivative?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., ethoxybenzyl protons at δ 4.1–4.3 ppm, dimethylphenyl aromatic protons at δ 6.7–7.1 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 377.2 (calculated for C₂₁H₂₄N₄O₂) ensures molecular weight validation .

- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazine derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects. For example:

- Case Study : A fluorobenzyl-substituted analogue (CAS 899943-33-0) showed IC₅₀ = 15 µM against MCF-7 cells , while a methoxybenzyl variant (CAS 898640-18-1) exhibited reduced activity (IC₅₀ = 50 µM) .

- Resolution : Compare electronic (e.g., Hammett σ values) and steric profiles of substituents via DFT calculations. Validate with dose-response assays under standardized conditions (e.g., 72-hour incubation, 10% FBS) .

Q. What mechanistic hypotheses explain the antitumor activity of this compound, and how can they be tested experimentally?

- Methodological Answer :

- Hypothesis 1 : Inhibition of kinase pathways (e.g., EGFR or CDK4/6) via triazine core interactions with ATP-binding pockets .

- Testing :

- Kinase Assays : Use recombinant kinases (e.g., EGFR) with ATP-Glo™ luminescence kits to quantify IC₅₀ .

- Molecular Docking : AutoDock Vina simulations to model binding poses with EGFR (PDB ID: 1M17) .

- Hypothesis 2 : ROS-mediated apoptosis via ethoxybenzyl-induced oxidative stress .

- Testing : Flow cytometry with DCFH-DA probe to measure ROS levels in treated A549 cells .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?

- Methodological Answer :

- Key Modifications :

- Benzyl Substituents : Replace ethoxy with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Amino Group : Introduce heterocyclic amines (e.g., pyridyl) to improve solubility .

- Validation : Synthesize 10–15 analogues and screen against a panel of cancer cell lines. Use CoMFA or 3D-QSAR models to correlate substituents with bioactivity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch (low yield, 45%) to continuous flow systems to improve reproducibility and yield (70–80%) .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .

- Quality Control : Implement in-line FTIR monitoring to track reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.